

# In vivo dosing and administration of SOS1 inhibitors in mouse models

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## Compound of Interest

Compound Name: SOS1-IN-2

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## In Vivo Application Notes for SOS1 Inhibitors in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of key Son of Sevenless 1 (SOS1) inhibitors in mouse models of cancer. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this promising class of anticancer agents.

### Introduction to SOS1 Inhibition

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell growth, differentiation, and survival.<sup>[1][2]</sup> Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many human cancers.<sup>[3][4]</sup> SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and triggering downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.<sup>[2][5][6]</sup> By inhibiting the interaction between SOS1 and RAS, SOS1 inhibitors prevent RAS activation, thereby blocking downstream oncogenic signaling and inhibiting tumor growth.<sup>[7][8][9]</sup> Several small molecule inhibitors targeting SOS1 have shown promise in preclinical studies, both as monotherapies and in combination with other targeted agents.<sup>[7][10][11]</sup>

## Featured SOS1 Inhibitors

This document focuses on three well-characterized SOS1 inhibitors:

- MRTX0902: A potent, selective, and orally bioavailable inhibitor of the SOS1:KRAS protein-protein interaction.[\[1\]](#)[\[7\]](#)[\[12\]](#)
- BI-3406: A highly potent and selective small-molecule inhibitor that binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- BAY-293: A potent and selective inhibitor of the KRAS-SOS1 interaction, often used as a tool compound in preclinical research.[\[16\]](#)[\[17\]](#)

## Quantitative Data Summary

The following tables summarize the in vivo dosing regimens and efficacy of MRTX0902 and BI-3406 in various mouse xenograft models.

Table 1: In Vivo Dosing and Efficacy of MRTX0902

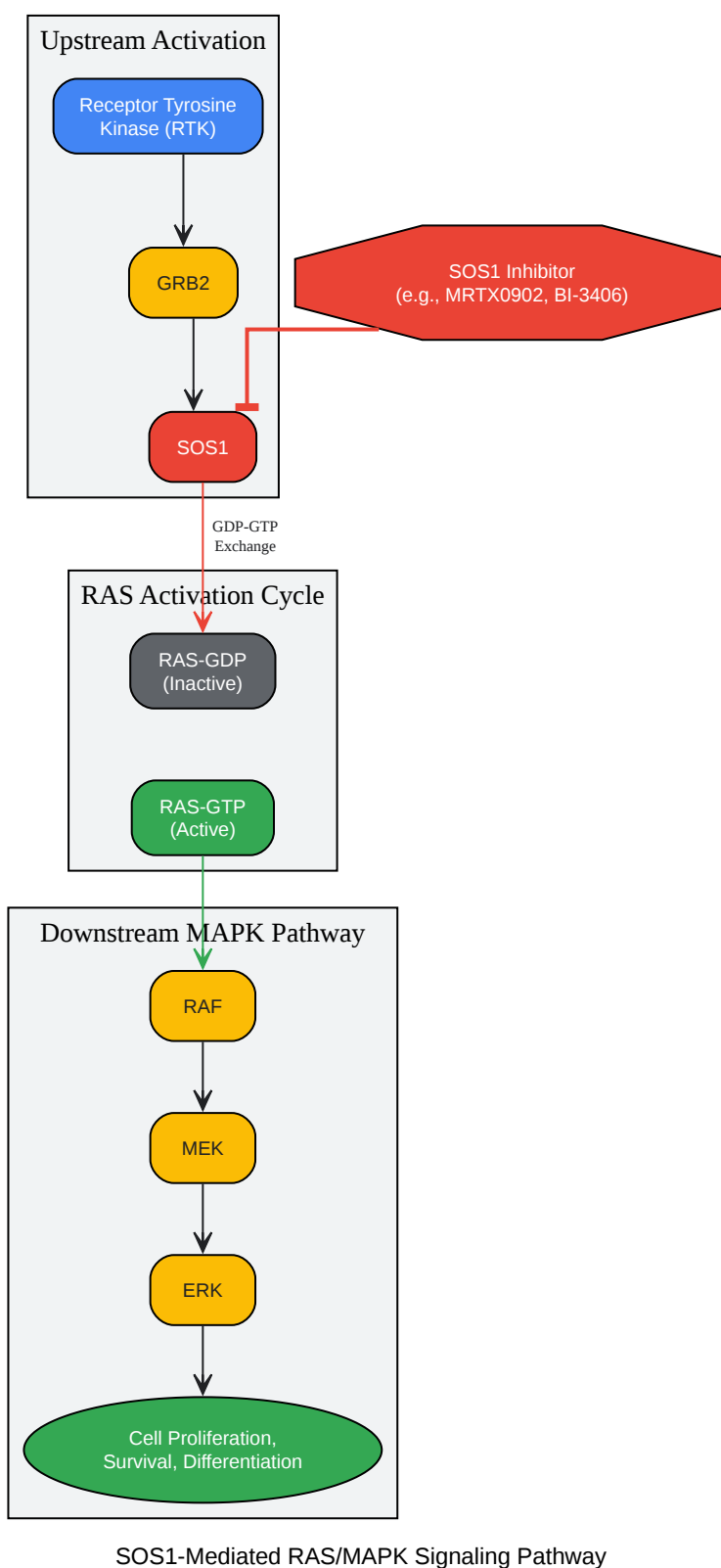
Mouse Model	Cancer Type	Dosing Regimen	Administration Route	Vehicle	Tumor Growth Inhibition (TGI) / Regression	Reference(s)
NCI-H1435 Xenograft	Non-Small Cell Lung Cancer (NF1 mutant)	25 mg/kg, twice daily	Oral Gavage	0.5% methylcellulose (4,000 cps) + 0.2% Tween 80 in water	50% TGI	<a href="#">[7]</a> <a href="#">[12]</a>
NCI-H1435 Xenograft	Non-Small Cell Lung Cancer (NF1 mutant)	50 mg/kg, twice daily	Oral Gavage	0.5% methylcellulose (4,000 cps) + 0.2% Tween 80 in water	73% TGI	<a href="#">[7]</a> <a href="#">[12]</a>
MIA PaCa-2 Xenograft	Pancreatic Cancer (KRAS G12C mutant)	25 mg/kg, twice daily	Oral Gavage	Not specified	41% TGI	<a href="#">[18]</a>
MIA PaCa-2 Xenograft	Pancreatic Cancer (KRAS G12C mutant)	50 mg/kg, twice daily	Oral Gavage	Not specified	53% TGI	<a href="#">[18]</a>

CT26 Xenograft	Colorectal Cancer	Not specified	Oral Gavage	Not specified	Significant TGI in combination with adagrasib	<a href="#">[12]</a>
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Table 2: In Vivo Dosing and Efficacy of BI-3406

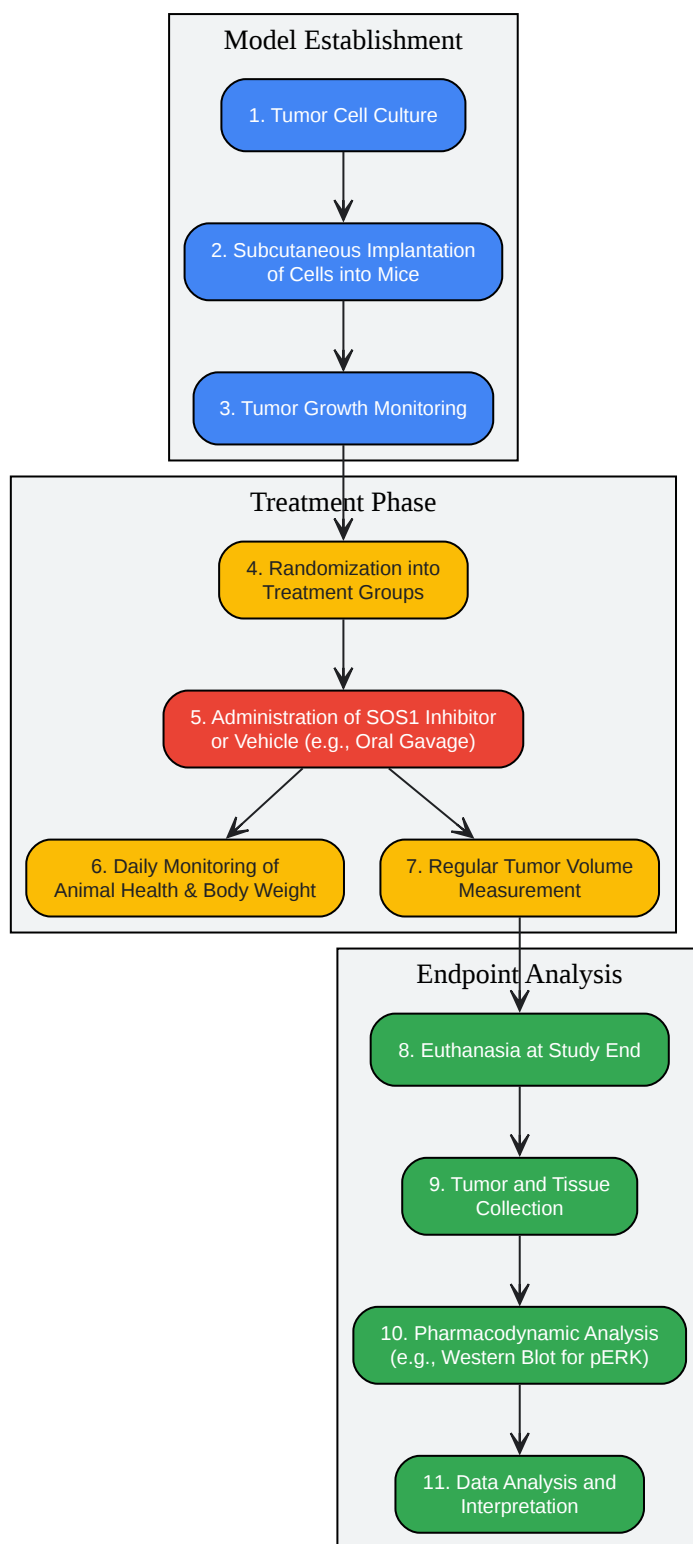
Mouse Model	Cancer Type	Dosing Regimen	Administration Route	Vehicle	Tumor Growth Inhibition (TGI) / Regression	Reference(s)
MIA PaCa-2 Xenograft	Pancreatic Cancer (KRAS G12C mutant)	12 mg/kg, twice daily	Not specified	Not specified	Dose-dependent TGI	<a href="#">[14]</a>
MIA PaCa-2 Xenograft	Pancreatic Cancer (KRAS G12C mutant)	50 mg/kg, twice daily	Not specified	Not specified	Prolonged dose-dependent TGI	<a href="#">[14]</a>
LoVo Xenograft	Colorectal Cancer (KRAS G13D mutant)	50 mg/kg, twice daily	Not specified	Not specified	Significant TGI in combination with trametinib	<a href="#">[10]</a>
KRAS G12D-driven Lung Adenocarcinoma	Lung Cancer	100 mg/kg, once daily	Oral Gavage	Natrosol	Significant reduction in tumor growth	<a href="#">[19]</a> <a href="#">[20]</a>

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: SOS1-Mediated RAS/MAPK Signaling Pathway and Point of Inhibition.



General Workflow for In Vivo Efficacy Studies of SOS1 Inhibitors

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